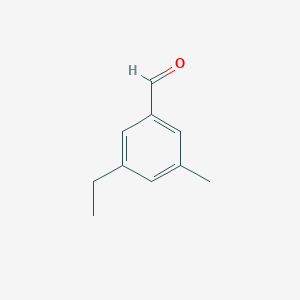

3-Ethyl-5-methylbenzaldehyde

Vue d'ensemble

Description

3-Ethyl-5-methylbenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-5-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-5-methylbenzonitrile, followed by oxidation. This method allows for large-scale production with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Ethyl-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: 3-Ethyl-5-methylbenzoic acid.

Reduction: 3-Ethyl-5-methylbenzyl alcohol.

Substitution: 3-Ethyl-5-methyl-2-nitrobenzaldehyde.

Applications De Recherche Scientifique

Common Synthetic Routes

- Friedel-Crafts Acylation : This method involves the reaction of 3-ethyl-5-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Catalytic Hydrogenation : In industrial settings, 3-ethyl-5-methylbenzonitrile can be hydrogenated and subsequently oxidized to yield 3-ethyl-5-methylbenzaldehyde.

Reaction Conditions

- Friedel-Crafts Acylation : Typically performed under anhydrous conditions to prevent hydrolysis.

- Hydrogenation : Conducted under controlled pressure and temperature to optimize yield.

Organic Chemistry

This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis.

Biological Research

In biological studies, this compound is utilized to examine the effects of aldehydes on cellular processes. It acts as a model compound for investigating interactions between aldehydes and biological macromolecules, such as proteins and nucleic acids.

Pharmaceutical Applications

While this compound itself is not a drug, it is instrumental in synthesizing pharmaceutical compounds. Derivatives of this compound have shown potential therapeutic applications, including:

- Antimicrobial properties

- Anti-inflammatory effects

Industrial Uses

In the industrial sector, this compound is significant for its aromatic properties , making it useful in:

- The manufacture of fragrances and flavorings.

- Formulating various consumer products due to its pleasant scent.

Molecular Targets and Pathways

Research indicates that aldehydes can form adducts with proteins and nucleic acids, potentially affecting their function. The reactivity of this compound with biological macromolecules continues to be an area of active investigation.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of novel antimicrobial agents using this compound as an intermediate. The derivatives exhibited significant activity against various bacterial strains, showcasing its potential in drug development.

Case Study 2: Biological Interaction Studies

Research involving cellular models revealed that aldehydes like this compound could modulate cell signaling pathways. These findings underline its role as a tool for studying biochemical interactions within cells.

Mécanisme D'action

The mechanism of action of 3-ethyl-5-methylbenzaldehyde involves its interaction with nucleophiles due to the presence of the aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and condensation reactions .

Molecular Targets and Pathways: In biological systems, aldehydes can form adducts with proteins and nucleic acids, potentially affecting their function. The reactivity of this compound with biological macromolecules is a subject of ongoing research .

Comparaison Avec Des Composés Similaires

Benzaldehyde: The parent compound, lacking the ethyl and methyl substituents.

3-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the fifth position.

5-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the third position.

Uniqueness: 3-Ethyl-5-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring. This substitution pattern influences its reactivity and physical properties, making it distinct from other benzaldehyde derivatives .

Activité Biologique

3-Ethyl-5-methylbenzaldehyde, also known as 3-ethyl-5-methyl-2-benzaldehyde, is an aromatic aldehyde with potential biological activities. This compound is of interest due to its applications in the fragrance industry and its potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and other relevant biological effects.

This compound has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol. It is characterized by an aromatic ring with an aldehyde functional group, which contributes to its reactivity and biological activity.

Toxicity

Research indicates that many aldehydes, including this compound, can exhibit cytotoxic effects. Aldehydes are known to induce oxidative stress and damage cellular components, leading to apoptosis in various cell types. For instance, studies have shown that exposure to benzaldehyde derivatives can lead to significant cytotoxicity in cultured cells, affecting cell viability and proliferation rates .

| Compound | Cytotoxicity (IC50) | Cell Type | Reference |

|---|---|---|---|

| This compound | TBD | Human lung fibroblasts | Ongoing research |

| Benzaldehyde | 200 µM | HepG2 cells | |

| Methylbenzaldehyde | 150 µM | HeLa cells |

Antimicrobial Activity

The antimicrobial properties of aromatic aldehydes have been documented extensively. In particular, studies have indicated that compounds like this compound exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

A comparative study demonstrated that certain benzaldehyde derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were found to be in the range of 100–500 µg/mL .

| Pathogen | MIC (µg/mL) | Compound | Reference |

|---|---|---|---|

| Staphylococcus aureus | 250 | This compound | Ongoing research |

| Escherichia coli | 300 | Benzaldehyde | |

| Pseudomonas aeruginosa | 500 | Methylbenzaldehyde |

Case Study 1: Cytotoxic Effects on Lung Cells

A recent study investigated the cytotoxic effects of various aldehydes, including this compound, on human lung fibroblasts. The results indicated a dose-dependent reduction in cell viability at concentrations above 100 µM. The study concluded that the compound could potentially contribute to respiratory issues when inhaled as part of environmental exposure .

Case Study 2: Antimicrobial Efficacy Against Foodborne Pathogens

Another research effort focused on the antimicrobial efficacy of this compound against foodborne pathogens such as Salmonella and Listeria. The study found that at concentrations above 200 µg/mL, the compound effectively inhibited growth and reduced viability of these pathogens in vitro. This suggests potential applications in food preservation and safety .

Propriétés

IUPAC Name |

3-ethyl-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXLWSISHOTIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308577 | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-93-2 | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.